(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
Brand Name: Vulcanchem
CAS No.: 176486-94-5
VCID: VC20921063
InChI: InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1
SMILES: CC1CCC2C1CNCC2C
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

CAS No.: 176486-94-5

Cat. No.: VC20921063

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine - 176486-94-5

Specification

CAS No. 176486-94-5
Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
Standard InChI InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1
Standard InChI Key XFDFLVUGOJZRPW-AXTSPUMRSA-N
Isomeric SMILES C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C
SMILES CC1CCC2C1CNCC2C
Canonical SMILES CC1CCC2C1CNCC2C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator